N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide
Overview
Description
N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide, also known as 9-ethyl-9H-carbazol-3-yl-3-oxobutanamide, is a compound that has been studied for its wide range of potential applications in the scientific world. This compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for researchers in a range of fields.
Scientific research applications
N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamidearbazol-3-yl-3-oxobutanamide has been studied for its potential applications in a range of scientific research fields. It has been found to have antioxidant and anti-inflammatory properties, making it a useful tool for researchers studying diseases related to oxidative stress and inflammation. It has also been studied for its potential applications in cancer research, as it has been found to have anti-cancer effects. Additionally, this compound has been studied for its potential use as an insecticide, as it has been found to be toxic to some insect species.
Mechanism of action
The exact mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamidearbazol-3-yl-3-oxobutanamide is still not fully understood. However, it is believed that the compound acts by binding to certain proteins in the body, which can then activate or inhibit certain biochemical pathways. Additionally, this compound has been found to have antioxidant and anti-inflammatory effects, which is likely due to its ability to scavenge reactive oxygen species and inhibit the production of inflammatory mediators.
Biochemical and physiological effects
N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamidearbazol-3-yl-3-oxobutanamide has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which can be beneficial for treating diseases related to oxidative stress and inflammation. Additionally, this compound has been found to have anti-cancer effects, which may be beneficial for treating certain types of cancer. It has also been found to be toxic to some insect species, making it a potential insecticide.
Advantages and limitations for lab experiments
The use of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamidearbazol-3-yl-3-oxobutanamide in lab experiments has a number of advantages and limitations. One advantage is that this compound is relatively inexpensive and easy to synthesize, making it a cost-effective tool for researchers. Additionally, this compound has a wide range of potential applications, making it a useful tool for researchers in a variety of fields. However, the exact mechanism of action of this compound is still not fully understood, which can limit its use in certain experiments.
Future directions
There are a number of possible future directions for the use of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamidearbazol-3-yl-3-oxobutanamide. One potential direction is to further study the compound’s mechanism of action, as this may lead to a better understanding of its potential applications. Additionally, further research could be conducted on the compound’s antioxidant and anti-inflammatory effects, as this could lead to the development of new treatments for diseases related to oxidative stress and inflammation. Finally, further research on the compound’s anti-cancer effects could lead to the development of new treatments for certain types of cancer.
properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-20-16-7-5-4-6-14(16)15-11-13(8-9-17(15)20)19-18(22)10-12(2)21/h4-9,11H,3,10H2,1-2H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLQJWXBCLATEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CC(=O)C)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366317 | |
Record name | N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide | |
CAS RN |
331713-74-7 | |
Record name | N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.